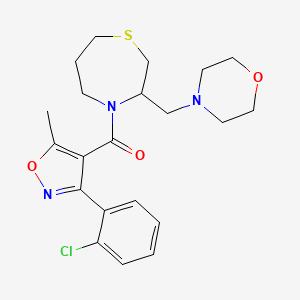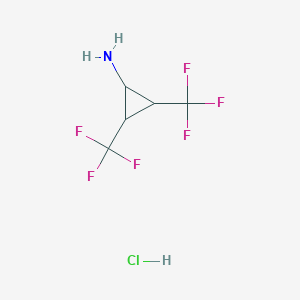
2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride is 1S/C5H5F6N.ClH/c6-4(7,8)1-2(3(1)12)5(9,10)11;/h1-3H,12H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.55 and a storage temperature at room temperature . It is a powder . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Intramolecular Amination and Amino Alcohols
Research by Skvorcova, Grigorjeva, and Jirgensons (2017) elaborates on the intramolecular amination products derived from bis(trichloroacetimidoyloxymethyl)cyclopropanes, leading to the formation of N-Boc-protected cyclobutane-based amino alcohols in high yields. This study illustrates the versatility of cyclopropane derivatives in synthesizing complex amines and amino alcohols, crucial for further chemical transformations (Skvorcova et al., 2017).
Fluorinated Polyimides
Chung and Hsiao (2008) investigated the synthesis of novel fluorinated polyimides from a diamine monomer, emphasizing the material's solubility in organic solvents and its potential for creating transparent, flexible films with low moisture absorption and dielectric constants. This research highlights the role of fluorinated compounds in enhancing the properties of polymeric materials (Chung & Hsiao, 2008).
Norcantharidin Derivatives Synthesis
Galkin et al. (2017) utilized reductive amination of 2,5-diformylfuran (DFF) to transition from bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals, demonstrating the utility of bio-derived analogues in synthesizing anticancer drugs. This study underscores the potential of using cyclopropyl derivatives in drug synthesis and their biological applications (Galkin et al., 2017).
Ionic Liquids
Walst et al. (2015) explored the synthesis and properties of tris(dialkylamino)cyclopropenium ionic liquids, revealing the impact of molecular weight and symmetry on their thermal properties, viscosity, and conductivity. This research contributes to the understanding of ionic liquids' behavior, which is crucial for various industrial applications, including solvents and electrolytes (Walst et al., 2015).
Organosoluble and Light-Colored Fluorinated Polyimides
Yang, Hsiao, and Wu (2003) reported on the development of organosoluble and light-colored fluorinated polyimides derived from a novel fluorinated bis(ether amine) monomer, emphasizing the materials' high solubility, thermal stability, and optical properties. This research demonstrates the importance of fluorinated cyclopropane derivatives in improving polymeric materials' functional properties (Yang, Hsiao, & Wu, 2003).
Safety and Hazards
The safety information for 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6N.ClH/c6-4(7,8)1-2(3(1)12)5(9,10)11;/h1-3H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTSFUBDJSWKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1N)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
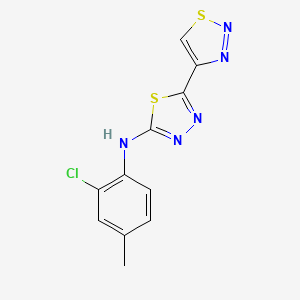

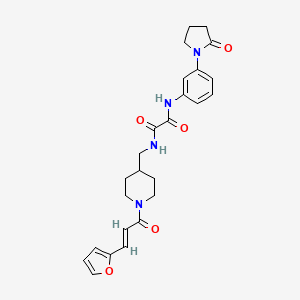
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)

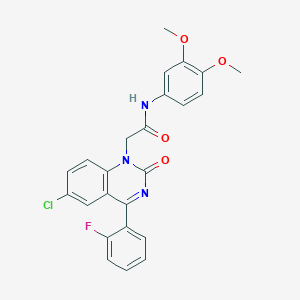

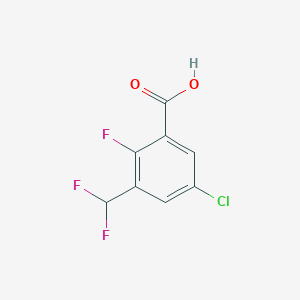

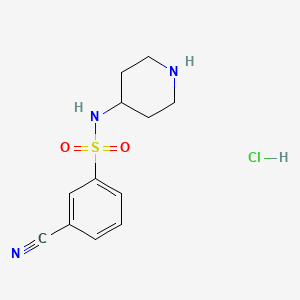
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2984344.png)
![3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2984345.png)
![N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2984346.png)
